(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate
CAS No.:
Cat. No.: VC18707599
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20O4 |
|---|---|
| Molecular Weight | 240.29 g/mol |
| IUPAC Name | methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |
| Standard InChI Key | XSBTVPHJABUAKG-ICCXJUOJSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
| Canonical SMILES | CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Framework
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate features a fused bicyclo[4.4.0]decane system with three critical functional moieties:
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A methyl ester group at position 1
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A hydroxyl substituent at position 8a
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A ketone at position 5
The stereochemical configuration (1S,4aR,8aS) imposes significant conformational constraints, as confirmed by X-ray crystallographic analogs of related decalin systems . The equatorial orientation of the 8a-hydroxyl group minimizes steric interactions with the axial 4a-methyl substituent, creating a rigid chair-boat fusion in the decahydronaphthalene core .
Table 1: Fundamental Molecular Properties
Electronic and Steric Effects
The molecule's reactivity is governed by:
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Electrophilic carbonyl at C5, activated by adjacent electron-withdrawing groups
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Nucleophilic hydroxyl at C8a, capable of participating in hydrogen bonding
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Steric shielding around the ester group due to the axial methyl group at C4a
Density functional theory (DFT) calculations on analogous systems predict a dipole moment of 3.2 D, with charge localization at the ketone oxygen (-0.43 e) and ester carbonyl (-0.38 e) .
Synthetic Methodologies
Industrial Synthesis Protocols
Large-scale production employs continuous flow chemistry to enhance reaction control and yield:
Key Stages:
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Bicyclic Precursor Formation
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Diels-Alder cyclization of isoprene with methyl acrylate (60°C, TiCl₄ catalyst)
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Yield: 78% cis isomer selectivity
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Oxidative Functionalization
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Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H₂O)
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Followed by Jones oxidation to introduce C5 ketone
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Final Esterification
Table 2: Optimization Parameters for Step 2
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | ±15% yield |
| Oxidant (CrO₃) | 1.2 eq | Critical <1.0 eq |
| Reaction Time | 4-6 h | Over-oxidation >6h |
Laboratory-Scale Modifications
Small-batch syntheses utilize microwave-assisted catalysis to reduce reaction times:
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30% reduced processing time vs conventional heating
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Enhanced diastereomeric excess (92% vs 85%)
Physicochemical Profile
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
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Decomposition onset: 187°C
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Primary degradation pathway: Ester pyrolysis to carboxylic acid (ΔH = +132 kJ/mol)
Solubility Characteristics
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.3 | 25 |
| Ethanol | 48.7 | 25 |
| Dichloromethane | 112.4 | 25 |
The limited aqueous solubility (logP = 1.8) suggests membrane permeability challenges for biological applications .
Analytical Characterization
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃):
δ 4.21 (q, J=6.8 Hz, 1H, H-8a)
δ 3.67 (s, 3H, OCH₃)
δ 1.32 (s, 3H, C4a-CH₃) -
IR (ATR, cm⁻¹):
3420 (O-H stretch), 1725 (ester C=O), 1708 (ketone C=O)
Chromatographic Behavior
HPLC retention time: 12.7 min (C18 column, 70:30 MeOH/H₂O)
Emerging Applications
Chiral Auxiliary Applications
The rigid bicyclic framework serves as a stereochemical template in:
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Asymmetric aldol reactions (83% ee reported)
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Terpene synthesis (e.g., patchoulol derivatives)
Pharmacophore Development
Molecular docking simulations predict:
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